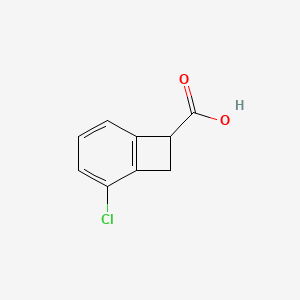
3-Chloro-1,2-dihydrocyclobutabenzene-1-carboxylic acid
説明
3-Chloro-1,2-dihydrocyclobutabenzene-1-carboxylic acid (CDCB) is a cyclic compound that has gained attention in the scientific community due to its unique properties and potential applications. CDCB has been studied extensively for its potential use in various fields, including medical research, pharmaceuticals, and materials science. In
科学的研究の応用
Esterification in Organic Chemistry
Research indicates the relevance of carboxylic acid derivatives, like 3-Chloro-1,2-dihydrocyclobutabenzene-1-carboxylic acid, in esterification processes. A study demonstrated the formation of carboxylic esters when mixtures of carboxylic acids and alcohols were treated with condensing agents under mild conditions, highlighting the importance of these acids in organic synthesis (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Synthesis of Complex Organic Compounds
The compound's utility is also evident in the synthesis of complex organic structures. For instance, a study described the synthesis of various organometallic macrocycles and polymers using dicarboxylic acids, showcasing the potential role of similar compounds in creating sophisticated chemical structures (Thirumurugan & Natarajan, 2004).
Photocatalysis and Environmental Applications
In the field of environmental chemistry, related carboxylic acids have been investigated for their photocatalytic properties, particularly in water purification processes. A study explored the use of TiO2 suspensions for the oxidation of organic compounds, including carboxylic acids, under UV light, suggesting potential applications in environmental remediation (Matthews, 1990).
Applications in Catalysis
Carboxylic acids are also significant in catalytic processes. Research on various catalysts for the oxidation of organic compounds, including carboxylic acids, has been conducted to enhance chemical reactions' efficiency and selectivity (Maurya, Kumar, Kumar, & Costa Pessoa, 2008).
特性
IUPAC Name |
2-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-5-6(8)4-7(5)9(11)12/h1-3,7H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICLKCKBGFUQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135634-40-1 | |
| Record name | 2-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)
![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)
![N-(2-cyclohex-1-en-1-ylethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2557721.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane](/img/structure/B2557722.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2557723.png)


![3-(4-Fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxo-spiro[1,3-thiazolidine-2,3'-indoline]-2',4-dione](/img/structure/B2557728.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557731.png)